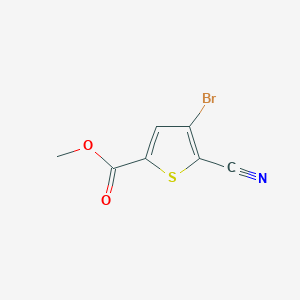

Methyl 4-bromo-5-cyanothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-5-cyanothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUNERGOTORYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739115 | |

| Record name | Methyl 4-bromo-5-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648412-60-6 | |

| Record name | 2-Thiophenecarboxylic acid, 4-bromo-5-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648412-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-5-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-cyanothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification and cyanation reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-cyanothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

Substitution: Products include azido or cyano derivatives.

Reduction: Amino derivatives are formed.

Oxidation: Sulfoxides or sulfones are the major products.

Scientific Research Applications

Chemistry

Methyl 4-bromo-5-cyanothiophene-2-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of novel compounds with tailored properties.

Biology

Research indicates potential biological activities , including interactions with biomolecules that could lead to therapeutic applications. The compound has been studied for its effects on cellular pathways, particularly in relation to oxidative stress and cancer cell viability.

Medicine

In medicinal chemistry, this compound is explored as a pharmacophore in drug development. Its derivatives have shown anticancer properties in vitro, with studies indicating reduced cell viability in certain cancer cell lines compared to control treatments. Additionally, its potential antimicrobial activity against multi-drug resistant pathogens has been noted .

Industry

The compound is utilized in the development of advanced materials and as an intermediate in organic synthesis processes. Its versatility makes it suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on human lung adenocarcinoma (A549) cells:

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| This compound | 66% (at 100 µM) | Not specified |

| Cisplatin (control) | 50% (at 10 µM) | 10 |

This data suggests that while the compound exhibits some cytotoxicity, further optimization may enhance its efficacy against cancer cells.

Case Study 2: Antioxidant Potential

Research into the structure-activity relationship (SAR) of related compounds indicated that modifications enhancing binding affinity to Keap1 could significantly increase Nrf2 activation. This suggests potential applications for treating diseases related to oxidative stress .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-cyanothiophene-2-carboxylate is not well-documented. its reactivity is primarily influenced by the presence of the bromine, cyano, and ester groups, which can participate in various chemical reactions. The compound’s interactions with molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between methyl 4-bromo-5-cyanothiophene-2-carboxylate and related compounds:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances electron deficiency compared to methyl or amino substituents, making it more reactive in nucleophilic aromatic substitution .

- Steric and Electronic Effects: The sulfanyl group in Ethyl 3-bromo-4-cyano-5-sulfanylthiophene-2-carboxylate introduces steric bulk and additional hydrogen-bonding capabilities, as evidenced by its planar crystal structure .

Cross-Coupling Reactions

- The bromo and cyano groups in this compound enable sequential functionalization. For example, bromine can undergo Suzuki-Miyaura coupling, while the cyano group can be hydrolyzed to carboxylic acids or reduced to amines .

- In contrast, Methyl 4-bromothiophene-2-carboxylate lacks the cyano group, limiting its utility in multistep synthesis requiring orthogonal reactivity .

Crystal Packing and Solid-State Properties

- Ethyl 3-bromo-4-cyano-5-sulfanylthiophene-2-carboxylate exhibits a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds (2.554 Å) between sulfur and carbonyl oxygen atoms . This contrasts with the target compound, where the absence of sulfanyl groups may lead to different packing motifs.

Physicochemical Properties

| Property | This compound | Methyl 4-Bromothiophene-2-Carboxylate | Ethyl 3-Bromo-4-Cyano-5-Sulfanylthiophene-2-Carboxylate |

|---|---|---|---|

| LogP (Predicted) | 2.46 | 2.12 | 3.05 |

| Polar Surface Area (Ų) | 80.56 | 52.37 | 95.12 |

| Boiling Point (°C) | ~300 (est.) | 285–290 | >300 |

- The higher LogP and polar surface area of the target compound compared to Methyl 4-bromothiophene-2-carboxylate reflect increased hydrophobicity due to the cyano group .

Commercial Availability and Suppliers

- This compound is available from CymitQuimica in 100 mg to 1 g quantities (€131–512) .

- Methyl 4-bromothiophene-2-carboxylate (CAS 62224-16-2) is supplied by multiple vendors, including Amadis Chemical, with prices ranging from $50–200/g .

Biological Activity

Methyl 4-bromo-5-cyanothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and a cyano group, which contribute to its reactivity and biological interactions. The compound is characterized by the following molecular formula:

- Molecular Formula : CHBrNOS

- Molecular Weight : 219.07 g/mol

The presence of both the bromine and cyano groups allows for versatile chemical modifications, making it an attractive intermediate in organic synthesis and medicinal chemistry .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound's mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell wall synthesis, although specific pathways remain to be elucidated .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds similar to this compound have shown selective cytotoxicity towards prostate cancer cell lines, indicating potential as a chemotherapeutic agent .

The biological activity of this compound is likely influenced by several factors:

- Bromine Substitution : The bromine atom can participate in nucleophilic substitution reactions, enhancing the compound's ability to interact with biological targets.

- Cyano Group : The cyano group enhances the electrophilicity of the molecule, allowing it to engage with various biomolecules.

- Thiophene Ring : The aromatic nature of the thiophene ring contributes to the compound's ability to intercalate into DNA or interact with cellular receptors .

Case Studies and Research Findings

A series of studies have evaluated the biological efficacy of this compound:

Q & A

Q. What are the optimized synthetic routes for Methyl 4-bromo-5-cyanothiophene-2-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via sequential functionalization of a thiophene scaffold. A common approach involves bromination at the 4-position followed by cyanation at the 5-position, with the carboxylate ester introduced early to stabilize reactivity. Key steps include:

- Bromination : Using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to avoid over-substitution .

- Cyanation : Employing copper(I) cyanide or palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) for nitrile introduction .

- Characterization : Intermediates are verified via / NMR (e.g., downfield shifts for bromo and cyano groups) and FTIR (C≡N stretch ~2200 cm, C=O ester ~1700 cm) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the purity and structure of this compound?

- NMR Spectroscopy : NMR identifies substituent positions via coupling patterns (e.g., thiophene ring protons at δ 6.5–7.5 ppm). NMR confirms carbonyl (δ 165–170 ppm) and cyano (δ 115–120 ppm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, especially for polar byproducts from incomplete cyanation .

Advanced Research Questions

Q. How do steric and electronic effects impact the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing cyano and ester groups deactivate the thiophene ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine site. Steric hindrance from the 5-cyano group can slow transmetallation, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance catalytic efficiency . Computational studies (DFT) predict charge distribution, guiding ligand selection to stabilize transition states .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they mitigated?

- Disorder in Crystal Packing : The cyano and ester groups may induce torsional flexibility, leading to disordered regions. Mitigation involves low-temperature data collection (100 K) and refining anisotropic displacement parameters .

- Twinned Crystals : Use of SHELXT for structure solution and OLEX2 for refinement improves handling of pseudo-merohedral twinning .

- Data Contradictions : Discrepancies in bond lengths (e.g., C-Br vs. C-CN) are resolved using high-resolution synchrotron data and Hirshfeld surface analysis .

Q. How can conflicting spectroscopic data from analogs inform mechanistic studies of this compound?

Discrepancies in NMR shifts (e.g., for thiophene protons in brominated vs. chlorinated analogs) highlight electronic effects of substituents. Comparative studies using Hammett plots correlate substituent σ values with reaction rates (e.g., in nucleophilic aromatic substitution), aiding mechanistic predictions .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound for biological screening?

- Standardized Workflow : Use of Schlenk techniques for moisture-sensitive steps (e.g., cyanation) and in situ IR to monitor reaction progress .

- Byproduct Analysis : LC-MS identifies common impurities (e.g., dehalogenated products), addressed via column chromatography (silica gel, hexane/EtOAc gradient) .

- Yield Optimization : Design of Experiments (DoE) evaluates factors like catalyst loading and solvent polarity, with response surface models predicting optimal conditions .

Q. What computational tools are recommended for predicting the reactivity and electronic properties of this compound?

- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., DMSO) model solvation effects on reaction pathways .

- Docking Studies : AutoDock Vina assesses interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Data Reporting Standards

Q. How should crystallographic data for this compound be reported to meet journal requirements?

- CIF Submission : Include anisotropic displacement parameters, hydrogen atom coordinates, and R-factor convergence criteria (e.g., ) .

- Validation : Check for PLATON alerts (e.g., missed symmetry) and resolve using WinGX’s PARST or publCIF .

- Deposition : Upload to the Cambridge Structural Database (CSD) with assigned CCDC number .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.